molecular formula C19H21FN4S B12027849 3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine CAS No. 575462-59-8

3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12027849
CAS No.: 575462-59-8
M. Wt: 356.5 g/mol
InChI Key: LSOUIODCVZJHJA-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a tert-butylphenyl group, and a fluorobenzylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring and the substituents play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the specific target and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine stands out due to its unique combination of a triazole ring with tert-butylphenyl and fluorobenzylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

575462-59-8

Molecular Formula

C19H21FN4S

Molecular Weight

356.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H21FN4S/c1-19(2,3)15-9-7-14(8-10-15)17-22-23-18(24(17)21)25-12-13-5-4-6-16(20)11-13/h4-11H,12,21H2,1-3H3

InChI Key

LSOUIODCVZJHJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F

Origin of Product

United States

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